molecular formula C8H10N2O B010214 N-Methyl-2-(pyridin-3-yl)acetamide CAS No. 106271-65-2

N-Methyl-2-(pyridin-3-yl)acetamide

Cat. No.: B010214
CAS No.: 106271-65-2
M. Wt: 150.18 g/mol
InChI Key: ZSAKQFQRQIMIIU-UHFFFAOYSA-N
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Description

N-Methyl-2-pyridin-3-ylacetamide is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

N-Methyl-2-(pyridin-3-yl)acetamide, also known as N-Methyl-2-pyridin-3-ylacetamide, is a chemical compound with the molecular formula C8H10N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

Its physical properties such as boiling point (3728±250 °C at 760 mmHg) and melting point (61-65°C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-pyridin-3-ylacetamide typically involves the reaction of 2-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of N-Methyl-2-pyridin-3-ylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-pyridin-3-ylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-pyridin-2-ylacetamide
  • N-Methyl-2-pyridin-4-ylacetamide
  • N-Methyl-3-pyridin-2-ylacetamide

Uniqueness

N-Methyl-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .

Biological Activity

N-Methyl-2-(pyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with acetic anhydride or acetyl chloride in the presence of a base. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

1. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In a study assessing its activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, it exhibited moderate cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent. For instance, related compounds showed IC50 values of 74.2 μM for HepG2 and 27.1 μM for MDA-MB-231, highlighting its promising activity against aggressive cancer types .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation. For example, compounds similar to this compound have been shown to inhibit VEGFR2 kinase activity, which is vital in angiogenesis . Additionally, its ability to enhance the cytotoxicity of alkylating agents suggests that it may also modulate DNA repair mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyridine ring or the acetamide group can significantly influence potency and selectivity:

Modification Effect on Activity
Substituents on the pyridine ringAltered binding affinity to target proteins
Variation in acetamide structureChanges in solubility and bioavailability
Methylation at nitrogen positionsEnhanced potency due to improved interactions

Research indicates that specific substitutions can lead to improved interaction with target sites, enhancing overall efficacy .

Case Studies

Several studies have highlighted the potential of this compound derivatives in various therapeutic contexts:

  • Anticancer Activity : A derivative was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and low toxicity towards normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Properties : Related compounds have shown moderate antibacterial activity against Staphylococcus aureus, indicating that modifications to the acetamide structure could broaden its application .
  • Inhibition Studies : Inhibition assays revealed that certain derivatives could effectively inhibit enzymes involved in cancer progression, such as APE1, which is linked to DNA repair pathways .

Properties

IUPAC Name

N-methyl-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAKQFQRQIMIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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